molecular formula C10H8BrNO2 B2958384 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866151-05-5

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

Katalognummer: B2958384
CAS-Nummer: 866151-05-5
Molekulargewicht: 254.083
InChI-Schlüssel: BACOHFXAGUZTAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C10H8BrNO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and is characterized by simplified pathways and workup, minimized energy, and fewer reaction steps compared with previous methods .


Molecular Structure Analysis

The molecular weight of this compound is 254.09 . The molecular structure of this compound includes a benzoxazinone ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .

Wissenschaftliche Forschungsanwendungen

Hypolipidemic Properties and Plasma Lipid Alteration

Research conducted by Fenton et al. (1989) on a series of 4H-3,1-benzoxazin-4-ones, including derivatives similar to 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one, has demonstrated hypolipidemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. These effects were observed in both hypercholesterolemic and normolipidemic rats, indicating the potential of these compounds in altering plasma lipid profiles for therapeutic purposes (Fenton et al., 1989).

Electrochemical and Magnetic Properties

Amudha et al. (1999) synthesized new dicopper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives of benzoxazinones. The study focused on their spectral, electrochemical, and magnetic behaviors, highlighting the antiferromagnetic interaction between the copper atoms and showcasing the influence of structural modifications on their properties (Amudha et al., 1999).

Crystal Structures and Chelating Properties

Suetrong et al. (2021) explored the structural features and electrochemical characteristics of dihydro-benzoxazine dimer derivatives. The study provided insights into the chelating properties of these compounds for several transition and rare-earth cations, emphasizing the impact of substituents on their crystal structures and electrochemical properties (Suetrong et al., 2021).

Antimicrobial Activity

Patel et al. (2006) conducted research on newer quinazolinones synthesized from 2–alkyl–6–bromo–3,1–benzoxazine–4–one, demonstrating their antimicrobial activity. This study underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).

Inhibition of Human Leukocyte Elastase

Krantz et al. (1990) explored 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Their study highlights the therapeutic potential of these compounds in designing inhibitors with nanomolar range inhibition constants, offering insights into the design of chemically stable, potent benzoxazinone inhibitors (Krantz et al., 1990).

Wirkmechanismus

While the specific mechanism of action for 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is not mentioned in the search results, benzoxazinone derivatives are known to have a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal .

Eigenschaften

IUPAC Name

8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACOHFXAGUZTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.